molecular formula C18H15ClN4 B2885033 4-(4-chlorophenyl)-2-[(E)-2-(dimethylamino)ethenyl]-6-methylpyridine-3,5-dicarbonitrile CAS No. 337924-09-1

4-(4-chlorophenyl)-2-[(E)-2-(dimethylamino)ethenyl]-6-methylpyridine-3,5-dicarbonitrile

Cat. No. B2885033
CAS RN: 337924-09-1
M. Wt: 322.8
InChI Key: SBGHDJITDUPNRL-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-chlorophenyl)-2-[(E)-2-(dimethylamino)ethenyl]-6-methylpyridine-3,5-dicarbonitrile is a useful research compound. Its molecular formula is C18H15ClN4 and its molecular weight is 322.8. The purity is usually 95%.
BenchChem offers high-quality 4-(4-chlorophenyl)-2-[(E)-2-(dimethylamino)ethenyl]-6-methylpyridine-3,5-dicarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-chlorophenyl)-2-[(E)-2-(dimethylamino)ethenyl]-6-methylpyridine-3,5-dicarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Characterization and Chemistry

  • Ligand Exchange Reactions: Research into ortho-palladated complexes involving ligand-exchange reactions has highlighted the potential utility of related compounds in synthesizing and characterizing new chemical entities. These complexes are formed starting from aryl oximes and cyclopalladated complexes, offering insights into the structural and aqueous chemistry of these compounds (Ryabov et al., 1992).

Spectroscopic Characterization and Computational Studies

  • DFT and TD-DFT/PCM Calculations: Studies involving DFT and TD-DFT/PCM calculations have been conducted to determine the structural parameters and spectroscopic characterization of similar compounds. These studies provide a comprehensive analysis of FT-IR, NMR, and UV-Vis absorption and emission spectra, contributing to the understanding of the electronic and vibrational properties of these molecules (Wazzan et al., 2016).

Photochemical Synthesis

  • Heterolytic Dehalogenation and Trapping: Research on the irradiation of related compounds has shown the potential for heterolytic dehalogenation and trapping of cations, leading to the formation of various anilines and derivatives. This provides a pathway for the synthesis of new compounds through photochemical reactions (Fagnoni et al., 1999).

Photophysical and Computational Studies

  • Rhenium(I) Tricarbonyl Complexes: Studies on rhenium(I) tricarbonyl complexes containing derivatives of bipyrazine have been conducted, focusing on their synthesis, characterization, and photophysical properties. These investigations provide insights into the electronic and vibrational properties of these complexes, aiding in the understanding of their potential applications (Kirgan et al., 2007).

properties

IUPAC Name

4-(4-chlorophenyl)-2-[(E)-2-(dimethylamino)ethenyl]-6-methylpyridine-3,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4/c1-12-15(10-20)18(13-4-6-14(19)7-5-13)16(11-21)17(22-12)8-9-23(2)3/h4-9H,1-3H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBGHDJITDUPNRL-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)C=CN(C)C)C#N)C2=CC=C(C=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C(=N1)/C=C/N(C)C)C#N)C2=CC=C(C=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-chlorophenyl)-2-[(E)-2-(dimethylamino)ethenyl]-6-methylpyridine-3,5-dicarbonitrile

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